![molecular formula C17H17ClN4O2S B6486123 2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215386-50-7](/img/structure/B6486123.png)
2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups, including a cyanobenzamido group, a thieno[2,3-c]pyridine ring, and a carboxamide group . It also contains a hydrochloride group, indicating that it is a hydrochloride salt. This type of compound could potentially have interesting biological activities, as both thienopyridines and carboxamides are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-c]pyridine ring, which is a bicyclic structure containing a five-membered thiophene ring fused with a six-membered pyridine ring . The cyanobenzamido group would be attached at the 2-position of the ring, and the carboxamide group at the 3-position .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the cyanobenzamido group could potentially undergo reactions with nucleophiles . The pyridine ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold is frequently used as ATP-mimetic kinase inhibitors . The bicyclic thieno[2,3-c]pyridine system has been identified as a potential starting point for the development of kinase inhibitors . In a study, a diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs .
GRK2 Inhibitors
Thieno[2,3-c]pyridine derivatives have been developed into highly potent inhibitors of the kinase GRK2 . A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase .
Precursors for Heterocyclic Synthesis
N-cyanoacetamides, which can be derived from cyanoacetylation of amines, are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Development of Chemotherapeutic Agents
N-aryl and/or heteryl cyanoacetamides, which can be derived from cyanoacetylation of amines, have been used to build various organic heterocycles . These compounds have potential in evolving better chemotherapeutic agents .
BCR-ABL1 Tyrosine Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold is present in drugs approved by FDA in 2021, such as Asciminib, an allosteric inhibitor of BCR-ABL1 tyrosine kinase .
Cardiovascular Medication
The thieno[2,3-c]pyridine scaffold is also present in Vericiguat (Verquvo), a medication used to reduce the risk of cardiovascular death and heart failure .
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide derivatives, are known to have diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis .
Mode of Action
It can be inferred that the compound interacts with its targets through the carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Compounds with similar structures, such as cyanoacetamide derivatives, are known to be involved in various biochemical pathways due to their chemical reactivity .
Pharmacokinetics
The synthesis of similar compounds, such as cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that the compound may have similar effects.
Action Environment
The synthesis of similar compounds, such as cyanoacetamides, involves different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S.ClH/c1-21-7-6-12-13(9-21)24-17(14(12)15(19)22)20-16(23)11-4-2-10(8-18)3-5-11;/h2-5H,6-7,9H2,1H3,(H2,19,22)(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXBSNZIMLZMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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